molecular formula C12H18ClNO B597020 4-(Cyclohexyloxy)aniline hydrochloride CAS No. 105971-50-4

4-(Cyclohexyloxy)aniline hydrochloride

Cat. No. B597020
CAS RN: 105971-50-4
M. Wt: 227.732
InChI Key: LWEGEUUBWPYKCL-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)aniline hydrochloride is an organic compound with the CAS Number: 105971-50-4 . It has a molecular weight of 227.73 .


Molecular Structure Analysis

The molecular formula of 4-(Cyclohexyloxy)aniline hydrochloride is C12H18ClNO . It consists of a cyclohexyl group attached to an aniline group via an ether linkage .


Physical And Chemical Properties Analysis

4-(Cyclohexyloxy)aniline hydrochloride has a melting point of 189-191°C . It is typically stored in a dry environment at room temperature .

Scientific Research Applications

  • Dendrimer Synthesis and Supramolecular Behavior

    • The chemical compound 4-(n-Octyloxy)aniline, a similar component to 4-(Cyclohexyloxy)aniline hydrochloride, is used in the synthesis of dendrimers. These dendrimers exhibit unique properties like self-assembling into spherical nano-aggregates and have potential applications in materials science. This study demonstrates the synthesis and structural elucidation of novel G-2 melamine dendrimers based on this compound, highlighting its significant role in dendritic construction and self-organization in solution and solid state (Morar et al., 2018).
  • Catalytic Hydrotreatment

    • In another study, the catalytic hydrotreatment of 4-chloronitrobenzene, which involves a compound structurally related to 4-(Cyclohexyloxy)aniline hydrochloride, was explored. The study revealed complete dechlorination in a reaction involving various nitrogenated byproducts, providing insights into reaction pathways and potential applications in environmental remediation (Pizarro et al., 2014).
  • Photochemical Activation in Cell Physiology

    • In the field of cell physiology, tertiary amines linked to photoremovable protecting groups were studied for their potential in photoactivation applications. This includes compounds similar to 4-(Cyclohexyloxy)aniline hydrochloride. The study demonstrated efficient release of bioactive molecules through photoactivation, indicating potential applications in gene editing and other cellular processes (Asad et al., 2017).
  • Solid State Polymerization

    • Research on aniline derivatives, closely related to 4-(Cyclohexyloxy)aniline hydrochloride, has shown their role in solid state polymerization. The study of aniline-4-sulphochloride revealed a two-stage polymerization process, forming products like poly(p-benzenesulphonamide). This indicates potential applications in the development of new polymeric materials (Contreras & Jones, 1980).
  • Synthesis of Heterocycles

    • The cycloacylation of aniline derivatives, akin to 4-(Cyclohexyloxy)aniline hydrochloride, in the presence of Eaton's reagent, has been employed in the synthesis of various heterocycles. This method is characterized by its high yield, mild conditions, and ease of product isolation, suggesting potential in pharmaceutical and organic chemistry applications (Zewge et al., 2007).
  • Organophosphorus Chemistry

    • A study involving the reaction of aniline hydrochloride with phosphorus trichloride oxide, relevant to 4-(Cyclohexyloxy)aniline hydrochloride, yielded cyclophosphazane compounds. This has implications in organophosphorus chemistry, potentially leading to new developments in materials and pharmaceuticals (Johnson et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound under inert gas and protect it from moisture .

properties

IUPAC Name

4-cyclohexyloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h6-9,11H,1-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEGEUUBWPYKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696130
Record name 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexyloxy)aniline hydrochloride

CAS RN

105971-50-4
Record name 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclohexyloxy)aniline hydrochloride
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